1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol
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Overview
Description
The compound “1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The 2,4-dimethylphenyl group suggests the presence of a phenyl (benzene) ring with methyl groups at the 2nd and 4th positions .
Synthesis Analysis
While specific synthesis methods for “1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol” were not found, tetrazoles are often synthesized using the addition of azide to nitriles .Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol” would depend on its exact molecular structure. For instance, similar compounds like 2’,4’-Dimethylacetophenone have a molecular weight of 148.202 Da .Scientific Research Applications
Synthesis and Characterization :
- A study by Mekky and Thamir (2019) focused on synthesizing and characterizing novel "1-phenyl-1H-tetrazole-5-thiol" derivatives. These compounds were examined for their biological activities against bacteria such as E. coli and Staphylococcus aureus, showing significant inhibition activity (Mekky & Thamir, 2019).
Chemical Reactions and Catalysts :
- Research by Savolainen, Han, and Wu (2014) utilized "1-Phenyl-1H-tetrazole-5-thiol" in a Markovnikov-selective formal hydroamination of styrenyl compounds, highlighting its potential in facilitating specific chemical transformations (Savolainen, Han, & Wu, 2014).
- A study on the dimerization of 1-phenyl-1H-tetrazole-5-thiol using metalloporphyrin catalysts was conducted by Yahong et al. (2012). This research provides insights into the catalytic processes and intermediates involved in such reactions (Yahong et al., 2012).
Crystal and Molecular Structure Analysis :
- Jiménez-Sandoval, Cea-Olivares, and Hernández-Ortega (1997) examined the metal-ligand bonding in organotin(IV) complexes of anionic nitrogen heterocycles containing a thioketo exocyclic group, including 1-phenyl-1H-tetrazole-5-thiolato heterocycle. Their systematic crystallographic study provided a rationalization of the solid-state bonding behaviour of organotin(IV) derivatives (Jiménez-Sandoval, Cea-Olivares, & Hernández-Ortega, 1997).
Pharmacological Activities :
- The synthesis and evaluation of 1-phenyl-1h-tetrazole-5-thiol derivatives for their antibacterial properties were also a subject of study, as demonstrated by the work of Gul et al. (2017), highlighting the potential pharmacological applications of these compounds (Gul et al., 2017).
Applications in Material Science :
- Research by Al-Janabi, Al-Samrai, and Alheety (2020) focused on the synthesis and characterization of mercury(II) complexes using 1-phenyl-1H-tetrazol-5-thiol and carbon nanotubes, exploring their hydrogen storage capacities. This study provides a glimpse into the applications of this compound in material science and energy storage (Al-Janabi, Al-Samrai, & Alheety, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-3-4-8(7(2)5-6)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFZUUBFIXXHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=S)N=NN2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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